molecular formula C16H18O5 B5773670 methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B5773670
M. Wt: 290.31 g/mol
InChI Key: HIAZULZEOYNVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate varies depending on its application. In medicine, it has been shown to exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Its anticancer activity is believed to be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells. In agriculture, it has been shown to act as a plant growth regulator by affecting the synthesis and transport of plant hormones. Its insecticidal activity is believed to be due to its ability to disrupt the nervous system of insects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and oxidative stress, and inhibit the growth of cancer cells. In agriculture, it has been shown to increase plant growth and yield, and protect plants from insect damage. In industry, it has been shown to have a pleasant aroma and flavor.

Advantages and Limitations for Lab Experiments

Methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate. In medicine, further research is needed to explore its potential as a drug delivery system and to understand its mechanism of action in more detail. In agriculture, further research is needed to optimize its use as a plant growth regulator and insecticide. In industry, further research is needed to explore its potential as a flavoring agent and fragrance. Overall, this compound has significant potential for various applications and warrants further investigation.

Synthesis Methods

Methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate can be synthesized using a variety of methods, including the Perkin reaction, Knoevenagel condensation, and Claisen-Schmidt condensation. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali catalyst to form a β-ketoester. The β-ketoester is then converted to the desired coumarin derivative by reacting it with an appropriate alkylating agent. The Knoevenagel condensation involves the reaction of an aldehyde with a malonic acid derivative in the presence of a base to form an α,β-unsaturated carboxylic acid. The α,β-unsaturated carboxylic acid is then cyclized to form the coumarin derivative. The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base to form an α,β-unsaturated ketone. The α,β-unsaturated ketone is then cyclized to form the coumarin derivative.

Scientific Research Applications

Methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system. In agriculture, it has been studied for its potential use as a plant growth regulator and insecticide. In industry, it has been explored for its potential use as a flavoring agent and fragrance.

Properties

IUPAC Name

methyl 2-(7-ethoxy-4,8-dimethyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-5-20-13-7-6-11-9(2)12(8-14(17)19-4)16(18)21-15(11)10(13)3/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAZULZEOYNVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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